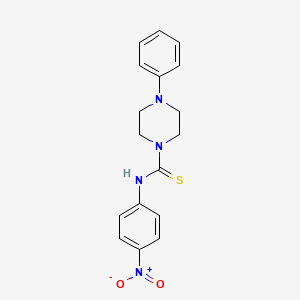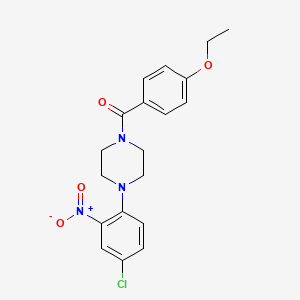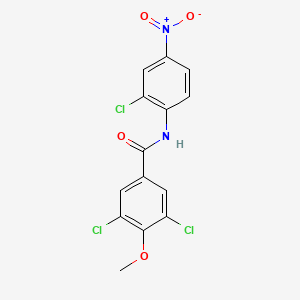![molecular formula C20H21ClN4O2S B3930605 N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B3930605.png)
N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide
Vue d'ensemble
Description
N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide, also known as SN-38, is a potent anticancer agent that is used in the treatment of various types of cancer. It is a derivative of irinotecan, which is a chemotherapy drug used for the treatment of colon and rectal cancer. SN-38 is a topoisomerase I inhibitor that works by preventing the replication of cancer cells.
Mécanisme D'action
N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide works by inhibiting the activity of topoisomerase I, which is an enzyme that is involved in the replication of DNA. By inhibiting this enzyme, this compound prevents the replication of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide in lab experiments is its potency as an anticancer agent. It has been shown to be effective in very low concentrations, making it a valuable tool for researchers studying cancer. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound is highly toxic and can be harmful to cells that are not cancerous.
Orientations Futures
There are several future directions for research on N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide. One area of interest is the development of new formulations of this compound that can improve its efficacy and reduce its toxicity. Another area of interest is the study of this compound in combination with other chemotherapy drugs to enhance their efficacy. Finally, there is interest in the study of this compound in combination with other cancer treatments, such as radiation therapy and immunotherapy.
Applications De Recherche Scientifique
N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of various types of cancer, including colon, lung, breast, and ovarian cancer. This compound has also been studied for its potential use in combination with other chemotherapy drugs to enhance their efficacy.
Propriétés
IUPAC Name |
N-[[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2S/c1-14(26)24-10-12-25(13-11-24)16-8-6-15(7-9-16)22-20(28)23-19(27)17-4-2-3-5-18(17)21/h2-9H,10-13H2,1H3,(H2,22,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDUFAPHTIXPMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{5-[2-hydroxy-3-(4-methyl-1-piperidinyl)propoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B3930528.png)
![N,2-dimethyl-N-(2-methylprop-2-en-1-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3930534.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide](/img/structure/B3930540.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3930544.png)

![11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930554.png)


![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B3930594.png)
![1-(2-chloro-4-nitrophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B3930595.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3930617.png)
![3-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenol](/img/structure/B3930625.png)
